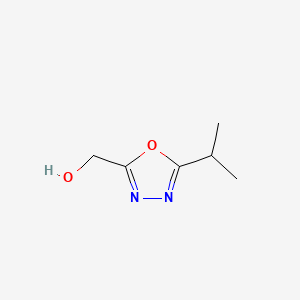

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol

Description

Contextualization within Heterocyclic Chemistry and Oxadiazole Isomers

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Oxadiazoles (B1248032) are a distinct group of five-membered heterocyclic compounds characterized by a ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms. nih.govoaji.net They are considered derivatives of furan (B31954) where two methane (B114726) groups (=CH) are replaced by pyridine-type nitrogen atoms (–N=). mdpi.comnih.gov

Depending on the relative positions of the nitrogen atoms, oxadiazoles exist in four primary isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). oaji.netjusst.org Among these, the 1,2,4- and 1,3,4-isomers are the most stable and have been more extensively studied by researchers due to their significant chemical and biological properties. oaji.netjusst.orgnih.gov The 1,3,4-oxadiazole isomer, which forms the core of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol, is noted for its stability and is a common structural motif in various research applications. nih.gov

| Isomer | Key Characteristics |

|---|---|

| 1,2,3-Oxadiazole | Generally unstable and less common in research applications. nih.gov |

| 1,2,4-Oxadiazole | A stable isomer widely studied for its biological activities, including use in GABA-modulating anticonvulsant agents. oaji.netnih.gov |

| 1,2,5-Oxadiazole | A stable and common isomer explored in various chemical studies. nih.gov |

| 1,3,4-Oxadiazole | A particularly stable and versatile isomer that is a primary focus in medicinal chemistry due to its wide range of biological activities. oaji.netjusst.orgnih.gov |

Significance of the 1,3,4-Oxadiazole Moiety in Chemical Research

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science. oaji.netnih.gov Its significance stems from a combination of favorable properties. The ring is hydrolytically and metabolically stable, and it often serves as a bioisostere for amide and ester groups, a strategy used to improve the pharmacokinetic properties of potential drug candidates. luxembourg-bio.comnih.gov

The 1,3,4-oxadiazole moiety is a key component in numerous compounds with a vast spectrum of reported pharmacological activities. nih.gov Research has demonstrated that derivatives incorporating this ring system can exhibit antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. mdpi.comrroij.com This wide range of biological potential has made the 1,3,4-oxadiazole nucleus a focal point for the development of new therapeutic agents. rroij.comresearchgate.net For instance, the clinically approved antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole ring, highlighting the scaffold's success in drug design. oaji.netmdpi.com Beyond medicine, these compounds are also investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and scintillating materials. oaji.netacs.org

| Reported Biological Activity | Examples of Investigated Derivatives |

|---|---|

| Antimicrobial/Antibacterial | Aniline derivatives, 2,5-disubstituted derivatives, and nalidixic acid derivatives. mdpi.comjusst.org |

| Antifungal | Derivatives with 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl substitutions and nicotinic acid hydrazide derivatives. rroij.com |

| Anti-inflammatory | Derivatives of biphenyl-4-yloxy acetic acid and 2-(1-adamantyl)-5-substituted compounds. rroij.comijpsjournal.com |

| Anticancer/Antitumor | Diosgenin derivatives, quinoxaline-linked compounds, and 5-(2-hydroxy phenyl)-3-substituted derivatives. oaji.netjusst.orgnih.gov |

| Antiviral | Raltegravir is a prominent example used in HIV treatment. oaji.netmdpi.com |

| Anticonvulsant | Various derivatives have been explored for their potential to modulate central nervous system activity. oaji.netrroij.com |

Research Trajectories for Substituted 1,3,4-Oxadiazole Derivatives

The exploration of 1,3,4-oxadiazole's potential has led to the development of numerous synthetic strategies aimed at creating diverse derivatives. Research trajectories focus on synthesizing novel molecules by modifying the substituents at the 2- and 5-positions of the oxadiazole ring to fine-tune their biological and chemical properties. researchgate.net

Common synthetic pathways to the 1,3,4-oxadiazole core often begin with acid hydrazides. nih.gov One of the most prevalent methods is the cyclodehydration of 1,2-diacylhydrazines using various dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride. mdpi.comnih.govnih.gov Another major route is the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents such as chloramine-T or iodine. mdpi.comjchemrev.com

Modern synthetic research also explores more efficient and environmentally benign methods. organic-chemistry.org These include one-pot syntheses from carboxylic acids and acid hydrazides, reactions utilizing microwave irradiation to accelerate the process, and the use of solid supports like silica-supported POCl₃. mdpi.comresearchgate.netnih.gov The functionalization of a pre-formed 1,3,4-oxadiazole ring is another important research avenue, allowing for the late-stage introduction of various substituents to create a library of compounds for screening. acs.orgnih.gov These ongoing synthetic efforts continuously expand the chemical space of 1,3,4-oxadiazole derivatives, enabling the systematic investigation of structure-activity relationships and the discovery of new lead compounds for various applications. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTQZBAFYARQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672413 | |

| Record name | [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211131-67-7 | |

| Record name | [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropyl 1,3,4 Oxadiazol 2 Yl Methanol and Analogues

Retrosynthetic Analysis of the 1,3,4-Oxadiazole (B1194373) Core

A retrosynthetic analysis of the 2,5-disubstituted 1,3,4-oxadiazole core reveals several key bond disconnections that lead to readily available starting materials. The most common approach involves the disconnection of the C-O and N-N bonds of the oxadiazole ring, leading back to a 1,2-diacylhydrazine (also known as a diacylhydrazide) intermediate. This intermediate, in turn, can be disconnected into two carboxylic acid derivatives or an acid hydrazide and a carboxylic acid (or its activated form).

Another significant retrosynthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles involves the disconnection to an N-acylhydrazone. This intermediate can be further broken down into an acylhydrazide and an aldehyde. For the synthesis of 2-amino-1,3,4-oxadiazoles, the retrosynthetic analysis points towards acylthiosemicarbazides or acylsemicarbazides as key precursors. nih.gov These can be disconnected to an acylhydrazide and a thiocyanate (B1210189) or cyanate (B1221674) source.

For the specific target molecule, (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol, a logical retrosynthetic approach would involve disconnecting the oxadiazole ring to isobutyryl hydrazide and a protected form of glycolic acid, such as methoxyacetic acid or benzyloxyacetic acid. This strategy allows for the introduction of the isopropyl group and a masked hydroxymethyl group, which can be deprotected in the final step.

Classical and Modern Cyclization Strategies for 1,3,4-Oxadiazole Ring Formation

The construction of the 1,3,4-oxadiazole ring is the cornerstone of synthesizing derivatives like this compound. A variety of cyclization strategies, ranging from classical dehydration reactions to modern multicomponent approaches, have been developed.

Dehydrative Cyclization of Acylhydrazides

One of the most widely employed methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. asianpubs.org This reaction typically requires a dehydrating agent to facilitate the intramolecular cyclization and elimination of a water molecule. A range of dehydrating agents can be used, each with its own advantages and limitations.

Commonly used reagents include:

Phosphorus oxychloride (POCl₃): A powerful and effective dehydrating agent. asianpubs.orgnih.gov

Thionyl chloride (SOCl₂): Another strong dehydrating agent. researchgate.net

Polyphosphoric acid (PPA): Often used for high-boiling point reactions. asianpubs.org

Triflic anhydride: A highly reactive reagent for mild reaction conditions. asianpubs.org

Burgess reagent: Known for its mild and selective dehydration capabilities.

The general mechanism involves the activation of one of the carbonyl groups of the diacylhydrazine by the dehydrating agent, followed by nucleophilic attack by the other amide oxygen and subsequent elimination to form the oxadiazole ring. The reaction of an aryl hydrazide with β-benzoyl propionic acid in the presence of phosphorus oxychloride is a documented example of this type of cyclization. asianpubs.org Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by heating aromatic carboxylic acids with hydrazide derivatives in the presence of phosphorus oxychloride. nih.gov

| Dehydrating Agent | Substrate | Product | Reference |

| Phosphorus oxychloride (POCl₃) | 1,2-Diacylhydrazines | 2,5-Disubstituted-1,3,4-oxadiazoles | asianpubs.orgnih.gov |

| Thionyl chloride (SOCl₂) | Acylhydrazides | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| Polyphosphoric acid (PPA) | 1,2-Diacylhydrazines | 2,5-Disubstituted-1,3,4-oxadiazoles | asianpubs.org |

Oxidative Cyclization Pathways

Oxidative cyclization of N-acylhydrazones provides an alternative and efficient route to 2,5-disubstituted-1,3,4-oxadiazoles. This method involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized under oxidative conditions.

Various oxidizing agents have been employed for this transformation, including:

Iodine: Molecular iodine can mediate the oxidative cyclization, often in the presence of a base like potassium carbonate.

Dess-Martin periodinane (DMP): A mild and selective oxidant.

Ceric ammonium (B1175870) nitrate (B79036) (CAN): A powerful single-electron oxidant.

Photochemical methods: Additive-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles has been reported, proceeding via a single electron transfer to molecular oxygen.

These reactions typically proceed through the formation of a radical intermediate or a high-valent iodine species, which facilitates the intramolecular cyclization onto the nitrogen atom, followed by elimination to yield the aromatic oxadiazole ring.

| Oxidant | Substrate | Conditions | Product | Reference |

| Molecular Iodine | N-Acylhydrazones | Base (e.g., K₂CO₃) | 2,5-Disubstituted-1,3,4-oxadiazoles | |

| UV light/O₂ | Pyridinium acylhydrazones | Additive-free | 1,3,4-Oxadiazoles |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,3,4-oxadiazole derivatives.

One notable example is a four-component reaction involving an N-isocyaniminotriphenylphosphorane, a carboxylic acid, a secondary amine, and an aromatic aldehyde. nih.gov This reaction proceeds through the formation of an iminium intermediate, which is trapped by the N-isocyaniminotriphenylphosphorane. Subsequent intramolecular aza-Wittig reaction of the resulting iminophosphorane intermediate furnishes the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov This approach offers high atom economy and allows for significant structural diversity in the final products.

Cyclization of Thiosemicarbazides with Carbonyl Derivatives

The synthesis of 2-amino-1,3,4-oxadiazoles is often achieved through the cyclization of acylthiosemicarbazides. These precursors are typically prepared by the reaction of an acylhydrazide with an isothiocyanate. The subsequent cyclization can be promoted by various reagents that facilitate the elimination of hydrogen sulfide.

Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of potassium iodide under basic conditions have been used to effect this transformation. Another effective method involves the use of tosyl chloride and pyridine (B92270) to mediate the cyclization of thiosemicarbazides, which has been shown to be more efficient than the cyclization of the corresponding semicarbazide (B1199961) derivatives. nih.gov

| Reagent | Substrate | Product | Reference |

| DBDMH/KI | Acylthiosemicarbazides | 2-Amino-1,3,4-oxadiazoles | |

| Tosyl chloride/Pyridine | Acylthiosemicarbazides | 2-Amino-1,3,4-oxadiazoles | nih.gov |

Introduction of the Isopropyl Substituent at the 5-Position

The introduction of the isopropyl group at the 5-position of the 1,3,4-oxadiazole ring in the target molecule, this compound, is typically achieved by starting with a precursor that already contains this moiety. The most straightforward approach is to use isobutyryl hydrazide (also known as isobutyric acid hydrazide) as one of the key starting materials.

The synthesis of isobutyryl hydrazide is a standard procedure, generally involving the reaction of ethyl isobutyrate with hydrazine (B178648) hydrate. This hydrazide then serves as the building block carrying the isopropyl group, which will ultimately be incorporated at the C5 position of the oxadiazole ring during the cyclization step.

For instance, in a dehydrative cyclization approach, isobutyryl hydrazide would be reacted with a suitable carboxylic acid derivative (e.g., a protected glycolic acid) to form the corresponding 1-isobutyryl-2-acylhydrazine intermediate. Subsequent cyclodehydration would then yield the desired 5-isopropyl-1,3,4-oxadiazole derivative.

Precursor Design and Synthesis Strategies

The construction of the 1,3,4-oxadiazole ring is a cornerstone of many synthetic routes. A common and effective method involves the cyclodehydration of 1,2-diacylhydrazines. rsc.org This process typically requires a dehydrating agent to facilitate the ring closure.

Another widely used strategy begins with the reaction of an acid hydrazide with various reagents. For instance, reacting an acid hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate, which can then be cyclized to form the 2-amino-1,3,4-oxadiazole. luxembourg-bio.com Similarly, acid hydrazides can be condensed with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.govresearchgate.net The choice of starting materials, such as substituted benzoic acids and hydrazides, allows for the introduction of diverse functional groups onto the oxadiazole scaffold. researchgate.net

More recent approaches have explored multicomponent reactions (MCRs), which are praised for their efficiency and adherence to green chemistry principles by minimizing synthetic steps and waste. acs.org The Ugi reaction, a well-known MCR, has been adapted for the synthesis of 1,3,4-oxadiazoles, offering a straightforward one-pot method to combine four components into a single product. acs.org

Regioselective Functionalization Methods

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is crucial for synthesizing specifically substituted oxadiazoles (B1248032). One powerful technique is the metalation of the 1,3,4-oxadiazole ring using strong bases like 2,2,6,6-tetramethylpiperidyl (TMP) bases. acs.orgacs.orgnih.govresearchgate.net This method allows for the selective introduction of functional groups at specific positions on the oxadiazole core by creating a reactive intermediate that can then be trapped with various electrophiles. acs.orgacs.orgnih.govresearchgate.net

The cyclization of thiosemicarbazide intermediates can also be controlled to produce either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles, depending on the reagents used. nih.gov This reagent-based control over the cyclization process provides a reliable method for regioselective synthesis. nih.gov

Derivatization at the 2-Position: Synthesis of the Hydroxymethyl Moiety and its Modifications

Hydroxymethyl Group Installation

The introduction of a hydroxymethyl (-CH₂OH) group at the 2-position of the 1,3,4-oxadiazole ring is a key step in the synthesis of the target compound. One method to achieve this involves the synthesis of a related chloromethyl derivative, 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, which is then converted to the corresponding acetate (B1210297). rrpharmacology.ru Subsequent hydrolysis of the acetate group under basic conditions, for example, with sodium carbonate in methanol (B129727) and water, yields the desired hydroxymethyl-substituted oxadiazole. rrpharmacology.ru

Functional Group Interconversions of the Hydroxyl Group (e.g., Oxidation to Aldehyde/Carboxylic Acid, Esterification)

Once the hydroxymethyl group is in place, it can be further modified through various functional group interconversions. For example, esterification can be achieved by reacting the hydroxymethyl compound with an appropriate acylating agent. A specific example is the synthesis of (5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate by treating the corresponding chloromethyl derivative with potassium acetate. rrpharmacology.ru While direct oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is a common transformation in organic chemistry, specific examples for this compound were not detailed in the provided search results. However, such transformations are standard procedures and would likely be achievable using common oxidizing agents.

Green Chemistry Principles in the Synthesis of Oxadiazoles

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of heterocyclic compounds like oxadiazoles. acs.orgwjarr.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique in the synthesis of 1,3,4-oxadiazoles. wjarr.comnih.govnih.govjyoungpharm.orgresearchgate.net This method offers several advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved product yields. wjarr.comnih.govresearchgate.net Microwave irradiation can be used to facilitate various steps in oxadiazole synthesis, such as the cyclization of hydrazides. wjarr.comnih.govnih.gov For instance, the reaction of isoniazid (B1672263) with an aromatic aldehyde in the presence of a few drops of DMF can be completed in minutes under microwave irradiation. nih.gov Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazide (B10538) and aromatic aldehydes can be catalyzed by reagents like 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate under microwave conditions. wjarr.com The use of microwave technology aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free or reduced-solvent reactions. wjarr.comjyoungpharm.org

The following table summarizes various synthetic approaches for 1,3,4-oxadiazoles:

| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Cyclodehydration | 1,2-Diacylhydrazines | Dehydrating agents (e.g., XtalFluor-E) | 2,5-Disubstituted 1,3,4-oxadiazoles | rsc.org |

| Cyclization | Acid hydrazides, Isothiocyanates | TBTU, DIEA | 2-Amino-1,3,4-oxadiazoles | luxembourg-bio.com |

| Condensation/Cyclization | Acid hydrazides, Carboxylic acids | POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.govnih.govresearchgate.net |

| Multicomponent Reaction | Aldehydes, Amines, Isocyanides, etc. | Ugi reaction conditions | Diverse 1,3,4-oxadiazoles | acs.org |

| Microwave-Assisted Synthesis | Hydrazides, Aldehydes | Microwave irradiation, various catalysts | 2,5-Disubstituted 1,3,4-oxadiazoles | wjarr.comnih.govnih.govresearchgate.net |

| Regioselective Metalation | 1,3,4-Oxadiazoles | TMP bases, Electrophiles | Functionalized 1,3,4-oxadiazoles | acs.orgacs.orgnih.govresearchgate.net |

Ultrasound-Mediated Synthesis

Ultrasound irradiation has emerged as a powerful tool in chemical synthesis, offering benefits such as accelerated reaction rates, higher yields, and milder reaction conditions. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. In the context of 1,3,4-oxadiazole synthesis, ultrasound provides an efficient alternative to conventional heating.

Research has demonstrated the successful synthesis of various 1,3,4-oxadiazole derivatives under ultrasonic irradiation. For instance, an environmentally friendly, low-solvent process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiols has been developed. nih.govresearchgate.net This method involves the reaction of aryl hydrazides with carbon disulfide, assisted by ultrasound, in just a few drops of an organic solvent like DMF and without the need for acidic or basic catalysts. nih.govresearchgate.net The resulting compounds were obtained in good to excellent yields, highlighting the efficiency of this green chemistry approach. nih.govresearchgate.net Similarly, 1,3,4-oxadiazol-2-amines have been efficiently produced in high yields (81-93%) from hydrazides and cyanogen (B1215507) bromide using ultrasound assistance in an ethanol (B145695) and potassium bicarbonate medium. nih.gov

The key advantages of ultrasound-mediated synthesis include a significant reduction in reaction times and improved energy efficiency compared to traditional thermal methods. nih.govmdpi.com For the preparation of this compound, employing ultrasound could facilitate the cyclization of an appropriate isobutyrylhydrazide derivative, potentially leading to a more sustainable and rapid synthetic route.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Oxadiazole Derivatives

| Derivative Type | Method | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| 5-substituted 1,3,4-oxadiazole-2-thiols | Ultrasound-Assisted | Low-solvent, acid/base-free, rapid, easy workup | Good to Excellent | nih.govresearchgate.net |

| 1,3,4-oxadiazol-2-amines | Ultrasound-Assisted | High efficiency, reduced reaction time | 81-93% | nih.gov |

| Various Heterocycles | Conventional Heating | Well-established procedures | Variable | nih.gov |

Catalyst Development and Optimization for Oxadiazole Formation

The formation of the 1,3,4-oxadiazole ring, typically through the cyclodehydration of 1,2-diacylhydrazine precursors or the oxidative cyclization of N-acylhydrazones, is often facilitated by a catalyst. The development and optimization of these catalysts are crucial for achieving high yields, selectivity, and mild reaction conditions.

A wide array of reagents and catalysts have been employed for this transformation. Traditional methods often utilize strong dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid. nih.govnih.govresearchgate.net However, these reagents can be harsh and environmentally hazardous. Consequently, research has shifted towards developing milder and more efficient catalysts. Zirconium(IV) chloride (ZrCl₄) has been reported as an inexpensive and effective catalyst for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, offering advantages like higher yields and shorter reaction times. nih.gov

Metal-based catalysts have also shown significant promise. Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the direct formation of 2,5-disubstituted-1,3,4-oxadiazoles from N-arylidenearoylhydrazides via an imine C-H functionalization, a process that can be conveniently performed in the open air. nih.govorganic-chemistry.org Palladium catalysts, such as Pd(dppf)Cl₂, are instrumental in Suzuki cross-coupling reactions to synthesize complex oxadiazole derivatives, where optimization of the catalyst, base (e.g., Na₂CO₃), and solvent system is key to achieving high yields. nih.gov Furthermore, catalyst-free systems are emerging, utilizing visible light to promote the cyclization of aldehydes with hypervalent iodine(III) reagents to afford 2,5-disubstituted 1,3,4-oxadiazoles in good yields. acs.org

Optimization of reaction conditions is a critical aspect of catalyst development. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and the type of base used. nih.govresearchgate.net For example, in the palladium-catalyzed synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives, a screening of various palladium catalysts, bases, and phase-transfer catalysts was performed to identify the optimal combination for maximizing product yield. nih.gov

Table 2: Selected Catalytic Systems for 1,3,4-Oxadiazole Synthesis

| Catalyst/Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|

| ZrCl₄ | Diacylhydrazines | Inexpensive, high yields, short reaction times | nih.gov |

| Cu(OTf)₂ | N-arylidenearoylhydrazides | Catalytic, tolerant of air and moisture | nih.govorganic-chemistry.org |

| Pd(dppf)Cl₂ / Na₂CO₃ | Halogenated Oxadiazoles & Boronic Esters | Suzuki coupling for complex analogues, high yields after optimization | nih.gov |

| Iodine (I₂) / K₂CO₃ | N-acylhydrazones | Transition-metal-free oxidative cyclization | organic-chemistry.orgjchemrev.com |

| Visible Light | Aldehydes & Hypervalent Iodine(III) Reagents | Catalyst-free, mild conditions | acs.org |

Solvent-Free and Atom-Economical Approaches

Solvent-free synthesis, often coupled with microwave or ultrasound irradiation, offers a powerful strategy for reducing environmental impact. Polshettiwar and Varma reported a one-pot, solvent-free synthesis of 1,3,4-oxadiazoles by the oxidative cyclization of N-acylhydrazones using Dess-Martin periodinane. nih.gov Another approach involves the use of silica-supported dichlorophosphate (B8581778) as a cyclodehydration agent for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles under solvent-free microwave conditions, which accelerates the reaction and simplifies the work-up procedure. nih.gov

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, represents another important solvent-free technique. A mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed that uses triphenylphosphine (B44618) and trichloroisocyanuric acid, providing the desired products in very good yields within minutes. organic-chemistry.org

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Reactions that proceed via addition or cyclization without the loss of atoms are highly atom-economical. The synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides can be optimized for atom economy by using coupling agents and dehydrating reagents that generate benign byproducts. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, transition-metal-free oxidative cyclization of N-acylhydrazones using stoichiometric molecular iodine and potassium carbonate is an attractive method that avoids heavy metal waste. jchemrev.comjchemrev.com These approaches not only minimize waste but also often lead to simpler purification processes.

High-Throughput Synthesis and Combinatorial Chemistry for Oxadiazole Libraries

High-throughput synthesis (HTS) and combinatorial chemistry are powerful platforms for accelerating drug discovery and materials science by rapidly generating large libraries of related compounds. These strategies have been successfully applied to the synthesis of oxadiazole libraries, enabling the exploration of vast chemical space around this privileged scaffold.

A key technology in HTS is flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks. This approach allows for precise control over reaction parameters, enhanced safety, and easy automation. A high-throughput methodology for synthesizing 1,2,4-oxadiazole (B8745197) libraries has been developed using an integrated synthesis and purification platform in a continuous flow process. rsc.orgrsc.org This system enables the rapid generation of compound libraries at a rate of several compounds per hour, significantly decreasing discovery cycle times. rsc.orgrsc.orgresearchgate.net These principles are directly applicable to the synthesis of 1,3,4-oxadiazole isomers.

Solid-phase synthesis is another cornerstone of combinatorial chemistry. In this technique, one of the reactants is attached to a solid support (a resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing. This method has been used to prepare libraries of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives. acs.orgcapes.gov.br

More advanced techniques include the development of DNA-encoded chemical libraries (DECLs), where small molecules are covalently linked to a unique DNA tag that identifies their structure. A multistep protocol for the on-DNA synthesis of 1,2,4-oxadiazoles has been demonstrated, paving the way for the creation of massive oxadiazole-focused DECLs. nih.gov This strategy involves converting DNA-conjugated nitriles to amidoximes, followed by acylation and cyclodehydration to form the oxadiazole ring. nih.gov Such approaches allow for the screening of millions of compounds simultaneously against biological targets, revolutionizing the early stages of drug discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular framework.

While specific experimental ¹H NMR data for (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol is not widely available in published literature, the expected proton signals can be predicted based on the chemical environment of the protons in the molecule. The isopropyl group would exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methylene protons (-CH₂-) of the hydroxymethyl group would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton. The hydroxyl proton (-OH) would present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH (isopropyl) | 3.0 - 3.3 | Septet |

| -CH₃ (isopropyl) | 1.2 - 1.4 | Doublet |

| -CH₂ (hydroxymethyl) | 4.6 - 4.9 | Singlet/Doublet |

| -OH (hydroxyl) | Variable (broad) | Singlet |

Similar to ¹H NMR, detailed experimental ¹³C NMR data for this specific compound is scarce. However, characteristic chemical shifts for the carbon atoms can be anticipated. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at distinct downfield positions, typically in the range of 160-170 ppm. nih.gov The carbons of the isopropyl and hydroxymethyl groups will appear at more upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxadiazole ring) | 165 - 170 |

| C-O (Oxadiazole ring) | 160 - 165 |

| -CH (isopropyl) | 25 - 30 |

| -CH₃ (isopropyl) | 20 - 25 |

| -CH₂ (hydroxymethyl) | 55 - 60 |

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. For instance, it would link the septet in the ¹H NMR spectrum to the methine carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. This would be instrumental in confirming the connection of the isopropyl and hydroxymethyl groups to the oxadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).

The fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles under mass spectrometry conditions often involves the cleavage of the bonds adjacent to the heterocyclic ring. For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve the loss of the isopropyl group, the hydroxymethyl group, or smaller neutral molecules from the ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₆H₁₀N₂O₂), the calculated exact mass is 142.0742 g/mol . HRMS analysis would be able to confirm this elemental formula with a high degree of confidence.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the isopropyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=N stretching vibration of the oxadiazole ring is typically observed around 1610-1650 cm⁻¹. The C-O stretching vibrations would be present in the 1000-1300 cm⁻¹ region. Research on related 1,3,4-oxadiazole derivatives has shown significant absorption bands for the C=N function in the region of 1591-1627 cm⁻¹ and for the C-O-C function in the region of 1244-1252 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (alkyl) | 2850 - 3000 |

| C=N (oxadiazole) | 1610 - 1650 |

| C-O (ether and alcohol) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide insights into the molecule's electronic structure and the extent of conjugation.

For 1,3,4-oxadiazole derivatives, the absorption maxima (λmax) are typically observed in the UV region, arising from π→π* and n→π* electronic transitions. The π→π* transitions, which are generally of higher energy, originate from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and heterocyclic ring systems. The n→π* transitions involve the promotion of non-bonding electrons, such as those on the oxygen and nitrogen atoms of the oxadiazole ring, to π* antibonding orbitals.

In the case of this compound, the oxadiazole ring, being a key chromophore, is expected to exhibit characteristic absorptions. The presence of the isopropyl and methanol (B129727) substituents can influence the electronic environment of the chromophore, potentially causing shifts in the absorption maxima. The degree of conjugation within the molecule significantly affects the energy of these transitions; extended conjugation typically leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. rsc.org

While specific experimental UV-Vis data for this compound is not extensively detailed in the public domain, studies on analogous 1,3,4-oxadiazole structures provide a basis for expected spectral characteristics. For instance, a study on novel pyrazolyl 1,3,4-oxadiazole derivatives showed that the maximum absorption wavelength was not significantly altered by different solvents, indicating a degree of stability in the electronic ground state across various polarities. nih.gov Another investigation on 2,5-diaryl-1,3,4-oxadiazole derivatives reported absorption maxima in the range of 283 to 303 nm, attributed to the extension of conjugation from the 5-phenyl-1,3,4-oxadiazole segment. researchgate.net For a different 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, the lambda max was determined to be at 235 nm. thieme-connect.com

Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by predicting electronic transitions and absorption spectra. researchgate.net These computational methods help in assigning the observed absorption bands to specific electronic transitions within the molecule.

Table 1: Representative UV-Vis Absorption Data for 1,3,4-Oxadiazole Derivatives

| Compound Class | λmax (nm) | Reference |

|---|---|---|

| Pyrazolyl 1,3,4-oxadiazole derivatives | Varies by substituent | nih.gov |

| 2,5-diaryl-1,3,4-oxadiazole derivatives | 283-303 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its behavior in the solid state.

The crystal structure of a 1,3,4-oxadiazole derivative is determined by growing a single crystal of the compound and then diffracting a beam of X-rays through it. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be deduced.

For derivatives of 1,3,4-oxadiazole, X-ray crystallography has been instrumental in confirming their molecular structures and revealing key structural features. rsc.orgluxembourg-bio.com Studies have shown that the 1,3,4-oxadiazole ring is typically planar, and the substituents on the ring can adopt various conformations. researchgate.netrsc.org The analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the stability and properties of the crystal lattice. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques in this regard.

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method is critical for assessing the purity of this compound and for its quantitative analysis.

A typical HPLC method for a 1,3,4-oxadiazole derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. thieme-connect.comcolab.ws The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is often carried out using a UV detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov

Method development involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve good resolution, sharp peak shapes, and a reasonable analysis time. thieme-connect.comcolab.ws Validation of the developed method according to established guidelines (e.g., ICH) is necessary to ensure its accuracy, precision, linearity, and robustness. thieme-connect.comcolab.ws

For example, a validated HPLC method for a novel 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, utilized a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol at a flow rate of 1.00 mL/min. thieme-connect.comcolab.ws The method demonstrated good linearity over a concentration range of 10 to 100.00 μg/mL. thieme-connect.comcolab.ws Such a method could be adapted for the purity assessment of this compound.

Table 2: Illustrative HPLC Method Parameters for a 1,3,4-Oxadiazole Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Promosil, 5μ, 4.60 x 250 mm) | thieme-connect.comcolab.ws |

| Mobile Phase | Acetonitrile:Orthophosphoric Acid:Methanol (e.g., 90:05:05 v/v) | thieme-connect.comcolab.ws |

| Flow Rate | 1.00 mL/min | thieme-connect.comcolab.ws |

| Detection | Photodiode Array (PDA) or UV Detector | thieme-connect.comcolab.ws |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. acs.orgnih.gov

In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product over time. acs.orgnih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing), which is then developed in a suitable solvent system (eluent). The separated spots are visualized under UV light or by staining with an appropriate reagent. nih.gov

By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. acs.org TLC is also invaluable for optimizing reaction conditions, such as reaction time, temperature, and catalyst loading. Furthermore, it is used to check the purity of the final product after isolation and purification. nih.gov The presence of multiple spots may indicate the presence of impurities, necessitating further purification steps.

Computational and Theoretical Chemistry Studies of 5 Isopropyl 1,3,4 Oxadiazol 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed information about the electronic nature of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and properties of molecules like (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol. ajchem-a.com This method is effective for analyzing the optical, spectral, and charge density properties of both large and small molecules. ajchem-a.com DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry of the compound in its ground state. ajchem-a.comirjweb.com

These calculations provide a fundamental understanding of the molecule's structural parameters, such as bond lengths and angles. Furthermore, DFT is instrumental in predicting the reactivity of the molecule by examining its electronic properties. nih.gov It allows for the calculation of various parameters that describe how the molecule will interact with other chemical species, providing a theoretical foundation for its observed chemical behavior.

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. ekb.eg The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.govnih.gov This gap is often used to assess the bioactivity of a molecule, as it relates to intermolecular charge transfer. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of the molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.comnih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comnih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. researchgate.net

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov For this compound, these would likely be concentrated around the electronegative nitrogen atoms of the 1,3,4-oxadiazole (B1194373) ring and the oxygen atom of the hydroxymethyl group. ajchem-a.com Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack, such as around the hydrogen atoms. nih.gov Green areas correspond to regions of zero potential. nih.gov The MEP map therefore provides a clear, visual guide to the molecule's reactive sites and hydrogen bonding capabilities. ajchem-a.com

Vibrational Spectra Prediction

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be predicted using computational methods like DFT. nih.govresearchgate.net These calculations compute the fundamental vibrational frequencies and their corresponding intensities. ajchem-a.com By comparing the predicted spectra with experimentally obtained data, a detailed assignment of the vibrational modes of the molecule can be achieved. researchgate.net This process is crucial for confirming the molecular structure and understanding the bonding characteristics of the various functional groups within this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H (Hydroxymethyl) | Stretching | 3200-3600 |

| **C-H (Isopropyl, CH₂) ** | Stretching | 2850-3000 |

| C=N (Oxadiazole ring) | Stretching | 1640-1690 |

| C-O-C (Oxadiazole ring) | Asymmetric Stretching | 1200-1275 |

| C-O (Hydroxymethyl) | Stretching | 1000-1260 |

Note: The values in this table are approximate and based on typical ranges for the specified functional groups. Precise values for the target compound would be determined through specific DFT calculations.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be employed to study a variety of dynamic phenomena. These include conformational changes of the isopropyl and hydroxymethyl groups, the molecule's interactions with solvent molecules, and its behavior in different environments. Furthermore, if the molecule is being investigated for biological applications, MD simulations can model its interaction with a biological target, such as an enzyme or receptor, providing a dynamic picture of the binding process, stability of the complex, and key intermolecular interactions. This method is valuable for bridging the gap between static molecular structures and their function in a dynamic, real-world system.

Conformational Analysis and Dynamics in Different Environments

Computational methods like Density Functional Theory (DFT) are often used to determine the most stable (lowest energy) conformations of such molecules. Studies on related 1,3,4-oxadiazole derivatives have used DFT to optimize molecular geometries and calculate vibrational frequencies. cdnsciencepub.com For instance, research on other substituted oxadiazoles (B1248032) has confirmed the planarity of the core ring and analyzed the bond lengths and angles, which are critical for molecular interactions. cdnsciencepub.com

Molecular Dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a protein's binding pocket. MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and its accessible conformations. While specific MD studies on this compound are not available, research on similar structures shows that such simulations are vital for understanding how the molecule might adapt its shape to fit into a biological target. nih.govmdpi.com

Ligand-Target Binding Dynamics and Stability

Molecular dynamics simulations are also a powerful tool for examining the stability of a ligand-target complex once a potential binding pose has been identified by methods like molecular docking. These simulations can confirm whether the ligand remains stably bound within the active site of a protein over a period of time (typically nanoseconds). nih.gov

In studies involving other 1,3,4-oxadiazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted interactions. nih.gov For example, in a study of 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), MD simulations confirmed that the most promising compounds formed stable complexes with the protein's kinase domain. nih.govmdpi.com These simulations analyze parameters such as root-mean-square deviation (RMSD) of the ligand and protein atoms to ensure the complex does not fall apart, thus providing confidence in the predicted binding mode.

Molecular Docking Studies for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict how a small molecule like this compound might interact with a protein target. Although specific docking studies for this exact compound are sparse, the 1,3,4-oxadiazole scaffold is frequently explored in docking studies against various biological targets, including enzymes and receptors involved in cancer, inflammation, and microbial infections. nih.govnih.govnih.govmdpi.com

A primary output of molecular docking is the prediction of binding modes and the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally suggests a more favorable interaction. Docking studies on various 1,3,4-oxadiazole derivatives have shown their potential to bind to a wide range of protein targets. mdpi.comresearchgate.netnih.gov These studies help prioritize compounds for synthesis and biological testing by identifying those with the highest predicted affinity for a target of interest.

The table below summarizes docking results for several 1,3,4-oxadiazole derivatives against different biological targets, illustrating the application of this method.

| Derivative Class | Protein Target | Predicted Binding Affinity/Score | Reference |

| 1,3,4-Oxadiazole derivatives | VEGFR2 | -48.89 kJ/mol | nih.gov |

| 1,3,4-Oxadiazole-2-amine derivatives | Cyclin-dependent kinase 2 (CDK-2) | -8.536 kcal/mol (for lead compound) | researchgate.net |

| 1,3,4-Oxadiazole derivatives | E. coli DNA gyrase | -9.0 kcal/mol (for lead compound) | mdpi.com |

| 1,2,4-Oxadiazole (B8745197) linked 5-fluorouracil | FLT3 Kinase | -157.88 (Moldock score) | nih.gov |

This table presents data for related oxadiazole derivatives, not this compound itself, to illustrate the methodology.

Beyond predicting affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex, allowing for the identification of key amino acid residues that interact with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-stacking.

For instance, the hydroxymethyl group (-CH₂OH) on this compound could act as a hydrogen bond donor and acceptor, while the isopropyl group (-CH(CH₃)₂) is likely to engage in hydrophobic interactions within a protein's binding pocket. The nitrogen and oxygen atoms of the oxadiazole ring can also participate in hydrogen bonding. nih.gov Studies on related compounds have successfully mapped these interaction networks. nih.govmdpi.comnih.gov

The following table details key interactions identified in docking studies of various 1,3,4-oxadiazole derivatives.

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Antibacterial 1,3,4-oxadiazoles | Peptide Deformylase | Gly89, Ile45, Cys90 | Hydrogen Bonding | nih.gov |

| Antimicrobial 1,3,4-oxadiazoles | E. coli DNA gyrase | Alanine A:421, Valine A:420 | Not specified | mdpi.com |

| 1,2,4-Oxadiazole linked 5-fluorouracil | FLT3 Kinase | Asp1044, Lys866 | Hydrogen Bonding | nih.gov |

This table presents data for related oxadiazole derivatives to demonstrate the identification of interaction networks.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model is then developed. mdpi.comsbq.org.br

A QSAR study on a series of 1,3,4-oxadiazole derivatives with antibacterial activity successfully generated four predictive models with good statistical quality (R² > 0.8). nih.gov These models were able to correlate the compounds' structural features with their observed activity, demonstrating that QSAR can be a valuable tool for designing new, more potent 1,3,4-oxadiazole-based agents. nih.gov The development of such models could guide the structural modification of this compound to optimize a desired property.

Below is a table of molecular descriptor types commonly used in QSAR studies of heterocyclic compounds.

| Descriptor Category | Examples | Description | Reference |

| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | Based on the 2D representation of the molecule. | nih.gov |

| 3D Descriptors | Molecular Shape Indices, Dipole Moment, Solvent Accessible Surface Area | Based on the 3D conformation of the molecule. | nih.gov |

| Constitutional Descriptors | Atom Count, Bond Count, Rotatable Bond Count | Describes the basic constitution of the molecule. | sbq.org.br |

| Electronic Descriptors | HOMO/LUMO energies, Partial Charges | Describes the electronic properties of the molecule. | nih.gov |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) techniques used to correlate the biological activity of a series of compounds with their 3D molecular properties. These methods are pivotal in medicinal chemistry for understanding drug-receptor interactions and for designing new, more potent molecules. While specific CoMFA and CoMSIA studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for the 1,3,4-oxadiazole scaffold.

For instance, 3D-QSAR studies on a series of 1,3,4-oxadiazol-2-one derivatives, which share the core heterocyclic ring, have been conducted to understand their inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH). nih.govnih.gov In such studies, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields (in CoMFA) are calculated at various grid points. nih.gov CoMSIA extends this by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

The resulting data is then subjected to Partial Least Squares (PLS) analysis to generate a model that predicts the biological activity. The statistical quality of these models is assessed by parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). A high q² value indicates good predictive ability of the model.

To illustrate the output of such an analysis, a representative data table from a CoMFA and CoMSIA study on 1,3,4-oxadiazol-2-one derivatives is presented below.

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.61 | 0.64 |

| r² (non-cross-validated r²) | 0.98 | 0.93 |

| Optimal Number of Components | 4 | Not Specified |

| F-value | 234.68 | Not Specified |

| Field Contributions | ||

| Steric | 54.1% | 23.9% |

| Electrostatic | 45.9% | 34.6% |

| Hydrophobic | - | Not Specified |

| H-bond Donor | - | 23.4% |

| H-bond Acceptor | - | 18.0% |

| This table is a representative example based on a study of 1,3,4-oxadiazol-2-one derivatives and does not represent data for this compound itself. nih.gov |

The contour maps generated from these analyses are particularly insightful. For CoMFA, these maps highlight regions where steric bulk is favored or disfavored and where positive or negative charges enhance activity. CoMSIA maps provide similar insights for its additional physicochemical properties. For the 1,3,4-oxadiazol-2-one series, the analysis revealed the importance of the electronegative character of the oxadiazole moiety for its interaction with the target enzyme. nih.gov Similar in silico studies on this compound and its derivatives would be invaluable in elucidating their structure-activity relationships for various biological targets.

Theoretical Mechanistic Studies of Chemical Transformations

Theoretical mechanistic studies employ quantum chemical calculations to investigate the pathways of chemical reactions. These studies are crucial for understanding reaction feasibility, predicting products, and optimizing reaction conditions. For a molecule like this compound, such studies can shed light on its synthesis and derivatization.

The formation of the 1,3,4-oxadiazole ring is a key synthetic step for this compound. Several synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles have been developed, and theoretical studies can elucidate the mechanisms of these transformations. nih.gov

One common method involves the oxidative cyclization of N-acylhydrazones. nih.gov Transition state analysis for this type of reaction would involve locating the transition state structure for the ring-closing step. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. Computational methods can model the geometry and energy of this transition state, providing insights into the electronic and steric factors that influence the reaction rate.

Another intriguing pathway to 1,3,4-oxadiazoles is through the Huisgen rearrangement of N-acylated tetrazoles. A proposed mechanism for this reaction involves the following steps:

Deprotection of a substituted tetrazole.

N-acylation of the tetrazole.

Huisgen rearrangement with elimination of nitrogen gas.

Ring-opening to form an intermediate.

Final cyclization to the 1,3,4-oxadiazole ring. acs.org

Transition state analysis of the key rearrangement and cyclization steps would be critical to understanding the feasibility and regioselectivity of this synthetic route.

Exploring the energy landscape of a reaction provides a comprehensive picture of all possible reaction pathways, including intermediates and transition states. For the synthesis of this compound, this would involve calculating the energies of various precursors, intermediates, and the final product, as well as the transition states connecting them.

For instance, the cyclodehydration of 1,2-diacylhydrazines is a common method for synthesizing 1,3,4-oxadiazoles. nih.gov An energy landscape exploration of this reaction would compare the energetic profiles of different dehydrating agents and reaction conditions to predict the most efficient synthetic route.

Furthermore, derivatization of this compound, such as oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, or substitution on the oxadiazole ring, can be modeled. The energy landscapes for these transformations would reveal the relative stabilities of different derivatives and the energetic barriers to their formation, guiding the design of new compounds with tailored properties.

Structure Activity/property Relationship Sar/spr Investigations of 5 Isopropyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives

Impact of Substituent Modifications on Molecular Recognition and Interaction Profiles

The biological activity and molecular interaction profile of 1,3,4-oxadiazole (B1194373) derivatives are profoundly influenced by the nature of the substituents at the C2 and C5 positions. mdpi.com For derivatives of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol, the isopropyl group at C5 and the methanol (B129727) group at C2 are key determinants of its pharmacological potential.

The isopropyl group at the C5 position contributes to the molecule's lipophilicity. This can enhance its ability to cross biological membranes. The steric bulk of the isopropyl group can also play a role in receptor binding, potentially offering selectivity for a specific target by fitting into a corresponding hydrophobic pocket while preventing interactions with off-targets. In studies on other heterocyclic systems, the isopropyl group has been shown to be critical for specific orientations within binding sites. nih.gov

The hydroxymethyl group (-CH₂OH) at the C2 position is a significant contributor to the molecule's polarity and its capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov Modification of this group, for instance, by oxidation to an aldehyde or carboxylic acid, would drastically alter its interaction profile.

The structure-activity relationship (SAR) is often explored by modifying these substituents. For example, replacing the isopropyl group with other alkyl or aryl moieties can modulate activity. Studies on 5-substituted-1,3,4-oxadiazoles have shown that aryl substituents can introduce π-stacking interactions, while different alkyl groups can fine-tune lipophilicity and steric fit. cambridgemedchemconsulting.com Similarly, modifications at the C2 position, such as converting the methanol to a thiol or an amine, can change the compound's electronic and hydrogen-bonding properties, leading to different biological outcomes. asianpubs.org For instance, the analogue 5-Isopropyl-1,3,4-oxadiazol-2-amine features an amine group that can also participate in hydrogen bonding, but with different geometric and electronic characteristics compared to a hydroxyl group. sigmaaldrich.com

Table 1: Impact of Substituent Variation on the Properties of 1,3,4-Oxadiazole Analogues

| Compound/Analogue Class | Substituent at C5 | Substituent at C2 | Key Interaction/Property Influence | Reference(s) |

| This compound | Isopropyl | Methanol | Lipophilic interaction (isopropyl); H-bonding (methanol) | nih.gov |

| (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | Methyl | Methanol | Reduced lipophilicity compared to isopropyl; H-bonding | nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | Aryl | Thiol | π-stacking interactions (aryl); H-bonding and potential for metal chelation (thiol) | cambridgemedchemconsulting.comasianpubs.org |

| 5-Isopropyl-1,3,4-oxadiazol-2-amine | Isopropyl | Amine | Lipophilic interaction; H-bonding (amine group) | sigmaaldrich.com |

| 2,5-Diaryl-1,3,4-oxadiazoles | Aryl | Aryl | Strong potential for π-π stacking and hydrophobic interactions | nih.gov |

Rational Design Principles for Oxadiazole Scaffolds

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable chemical and biological properties. nih.gov It is an aromatic, planar, and thermally stable heterocycle that acts as a rigid linker to orient substituents in a well-defined spatial arrangement. nih.gov This planarity is effective for enabling π-stacking interactions with aromatic residues in target proteins. nih.govnih.gov

Rational drug design often employs the 1,3,4-oxadiazole core for several key reasons:

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, making it a suitable replacement for more labile functional groups like esters and amides. taylorfrancis.com

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, contributing to ligand-target binding affinity. nih.gov

Modulation of Physicochemical Properties: The scaffold allows for the systematic modification of properties. For instance, incorporating a 1,3,4-oxadiazole ring can enhance water solubility and reduce the lipophilicity of a parent drug molecule, potentially improving its pharmacokinetic profile. researchgate.net

Versatile Synthesis: A variety of synthetic methods are available for creating 2,5-disubstituted 1,3,4-oxadiazoles, allowing for the generation of diverse chemical libraries for screening. nih.govnih.gov

In the design of specific inhibitors, such as those for Glycogen Synthase Kinase-3β (GSK-3β), the 1,3,4-oxadiazole ring has been used to link different pharmacophoric elements, leading to potent and selective compounds. nih.gov Similarly, in the development of anti-inflammatory agents, the scaffold has been central to designing novel COX-2 inhibitors. nih.gov

Bioisosteric Replacement Strategies Involving the 1,3,4-Oxadiazole Ring

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. cambridgemedchemconsulting.com The 1,3,4-oxadiazole ring is a classic bioisostere for several functional groups, most notably esters and amides. This replacement can lead to improved drug-like properties. nih.gov

Key bioisosteric roles of the 1,3,4-oxadiazole ring include:

Ester/Amide Mimic: The oxadiazole ring can replicate the steric and electronic properties of ester and amide groups while being resistant to hydrolysis by esterases and amidases, thus improving metabolic stability and oral bioavailability. taylorfrancis.comnih.gov

Improved Polarity and Reduced Lipophilicity: Compared to its 1,2,4-oxadiazole (B8745197) isomer, the 1,3,4-oxadiazole ring generally confers higher polarity and lower lipophilicity (logD). taylorfrancis.comrsc.org This can be advantageous for optimizing a compound's solubility and pharmacokinetic profile.

Thiadiazole Analogue: The 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are considered bioisosteres due to the similarity between oxygen and sulfur atoms. nih.govnih.gov This allows for fine-tuning of electronic properties and biological activity, although the resulting compounds can have distinct pharmacological profiles.

Medicinally relevant carboxylic acids have been successfully converted into their corresponding 1,3,4-oxadiazole bioisosteres to create new chemical entities with potentially improved therapeutic profiles. nih.gov

Table 2: Examples of Bioisosteric Replacements Involving the 1,3,4-Oxadiazole Scaffold

| Original Functional Group | Bioisosteric Replacement | Advantage of Replacement | Reference(s) |

| Ester (-COO-) | 1,3,4-Oxadiazole | Increased metabolic stability against hydrolysis | taylorfrancis.comnih.gov |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Increased metabolic stability, improved pharmacokinetic profile | taylorfrancis.comnih.gov |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Higher polarity, reduced metabolic degradation | rsc.org |

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Modulation of electronic properties and biological activity | nih.govnih.gov |

Conformational Flexibility and its Influence on Molecular Interactions

The key sources of flexibility in this molecule are the single bonds connecting the substituents to the ring:

The bond between the C5 atom of the ring and the isopropyl group.

The bond between the C2 atom of the ring and the methanol group's carbon.

Rotation around these bonds allows the isopropyl and methanol groups to adopt various spatial orientations. This flexibility enables the molecule to adapt its conformation to fit optimally within a binding pocket. However, this flexibility is not unlimited. In some cases, allylic strain or repulsive interactions between substituents can favor specific conformations. nih.gov For instance, the interaction between the N4-substituent and an adjacent group in oxadiazinanones can rigidly hold the substituent in a specific orientation. nih.gov

The rigid planarity of the oxadiazole ring is also critical for facilitating non-covalent interactions, particularly π-π stacking. nih.gov Docking studies have shown that the oxadiazole ring can engage in stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine within the binding sites of enzymes. nih.gov

Physicochemical Property Modulation through Structural Changes (excluding basic properties)

The physicochemical properties of 1,3,4-oxadiazole derivatives can be precisely tuned through structural modifications at the C2 and C5 positions. mdpi.com These properties, including lipophilicity, solubility, and polar surface area (PSA), are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, the isopropyl and methanol groups define its baseline physicochemical profile.

Solubility: The solubility of 1,3,4-oxadiazoles is highly dependent on their substituents. mdpi.com Aryl substituents tend to significantly lower aqueous solubility, whereas small alkyl groups like methyl can render the compound water-soluble. The presence of the polar methanol group on the target compound enhances its potential for aqueous solubility. mdpi.com

Polar Surface Area (TPSA): The TPSA is a key predictor of drug transport properties. The oxygen and nitrogen atoms of the oxadiazole ring, along with the hydroxyl group of the methanol substituent, are the main contributors to the molecule's TPSA. Modifying or replacing the methanol group would be the most direct way to modulate this parameter.

Table 3: Comparison of Calculated Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Reference(s) |

| This compound | C₆H₁₀N₂O₂ | 142.16 | N/A | N/A | 1 | 3 | - |

| (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | C₄H₆N₂O₂ | 114.10 | -0.7 | 59.2 | 1 | 3 | nih.gov |

| 5-Isopropyl-1,3,4-oxadiazol-2-amine | C₅H₉N₃O | 127.14 | 0.6 | 68.1 | 1 | 3 | sigmaaldrich.com |

Mechanistic Studies of Biological/chemical Interactions Excluding Clinical Human Data

Molecular Target Engagement and Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Binding)

The 1,3,4-oxadiazole (B1194373) ring is a key pharmacophore that enables compounds to interact with a variety of biological targets, including enzymes and receptors. acs.org This interaction is often facilitated by the ring's electronic properties, planarity, and ability to participate in hydrogen bonding and π-stacking interactions. For many 1,3,4-oxadiazole derivatives, their biological activity stems from their ability to inhibit specific enzymes. nih.gov

While the precise molecular targets of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol are not extensively documented in publicly available literature, derivatives of 1,3,4-oxadiazole have been shown to inhibit a range of enzymes, including but not limited to:

Cyclooxygenases (COX-1 and COX-2) mdpi.comnih.gov

α-glucosidase nih.gov

Protein tyrosine phosphatase 1B (PTP1B) nih.gov

Histone deacetylases (HDACs) nih.gov

Telomerase nih.gov

Thymidylate synthase nih.gov

Molecular docking studies on various 1,3,4-oxadiazole derivatives have helped to elucidate their binding modes within the active sites of these enzymes. mdpi.comnih.govnih.govmdpi.com These computational models suggest that the oxadiazole core can orient substituent groups in a manner that allows for favorable interactions with key amino acid residues, leading to inhibition of the enzyme's catalytic activity. For instance, in the case of COX inhibitors, the oxadiazole moiety can position aryl groups to interact with the hydrophobic channel of the enzyme's active site. mdpi.comnih.gov

Table 1: Examples of Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference |

| Pyrrolo[3,4-d]pyridazinone-oxadiazoles | COX-1 and COX-2 | Inhibition | mdpi.comnih.gov |